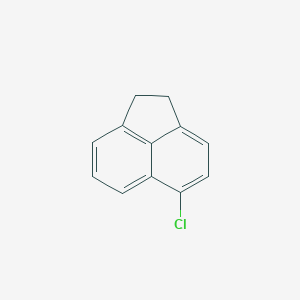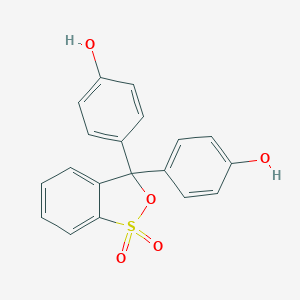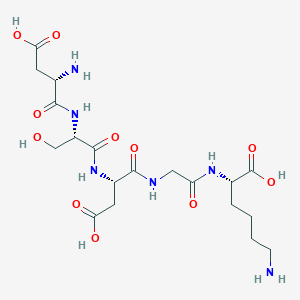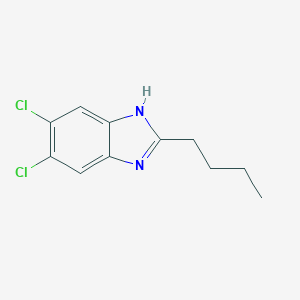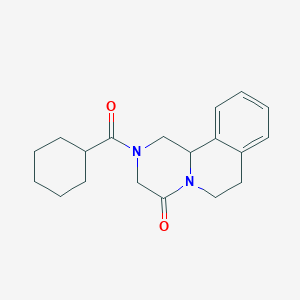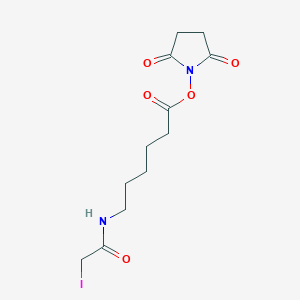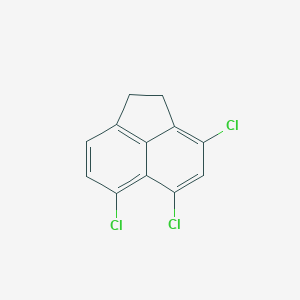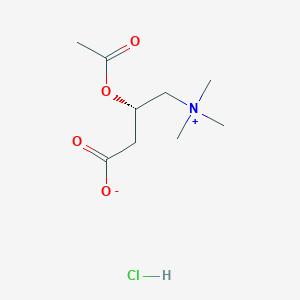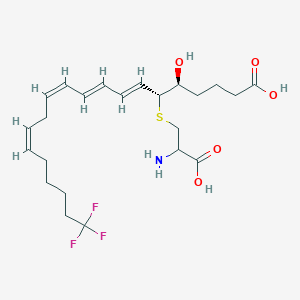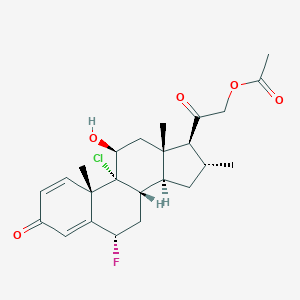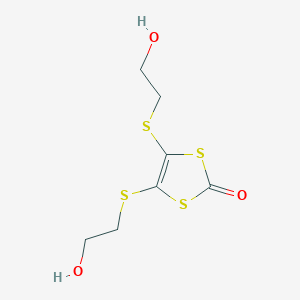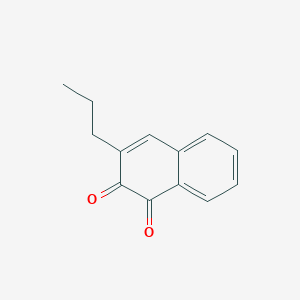
3-Propylnaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propylnaphthalene-1,2-dione, also known as 3-PND, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of naphthalene derivatives and has a molecular weight of 206.27 g/mol.
科学的研究の応用
3-Propylnaphthalene-1,2-dione has shown potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 3-Propylnaphthalene-1,2-dione has been reported to have anti-inflammatory and anti-tumor activities. It has also been reported to inhibit the growth of cancer cells in vitro. In material science, 3-Propylnaphthalene-1,2-dione has been used as a building block for the synthesis of various organic materials. In organic chemistry, 3-Propylnaphthalene-1,2-dione has been used as a starting material for the synthesis of various compounds.
作用機序
The mechanism of action of 3-Propylnaphthalene-1,2-dione is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, 3-Propylnaphthalene-1,2-dione may reduce inflammation and pain.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Propylnaphthalene-1,2-dione have been studied in vitro and in vivo. In vitro studies have shown that 3-Propylnaphthalene-1,2-dione inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that 3-Propylnaphthalene-1,2-dione reduces tumor growth and inflammation in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of 3-Propylnaphthalene-1,2-dione.
実験室実験の利点と制限
One advantage of using 3-Propylnaphthalene-1,2-dione in lab experiments is its availability. 3-Propylnaphthalene-1,2-dione can be easily synthesized in the lab using the methods described above. Another advantage is its potential applications in various fields. However, one limitation is the lack of information on its toxicity and side effects. More studies are needed to fully understand the safety profile of 3-Propylnaphthalene-1,2-dione.
将来の方向性
There are several future directions for the research on 3-Propylnaphthalene-1,2-dione. One direction is to study its potential applications in drug discovery. 3-Propylnaphthalene-1,2-dione has shown anti-inflammatory and anti-tumor activities, and it may be used as a starting point for the development of new drugs. Another direction is to study its mechanism of action in more detail. Understanding the mechanism of action of 3-Propylnaphthalene-1,2-dione may lead to the development of more potent and selective inhibitors of COX-2. Finally, more studies are needed to fully understand the safety profile of 3-Propylnaphthalene-1,2-dione. This will be important for its potential use in humans.
Conclusion:
In conclusion, 3-Propylnaphthalene-1,2-dione is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. The synthesis of 3-Propylnaphthalene-1,2-dione can be achieved through various methods, and its mechanism of action is not fully understood. However, it has been reported to have anti-inflammatory and anti-tumor activities. More studies are needed to fully understand the biochemical and physiological effects of 3-Propylnaphthalene-1,2-dione and its safety profile.
合成法
The synthesis of 3-Propylnaphthalene-1,2-dione can be achieved through various methods, including the reaction of 3-propylbenzoyl chloride with 1,2-naphthoquinone in the presence of a base. Another method involves the reaction of 3-propylbenzoyl chloride with 1,2-naphthalenediol in the presence of a base. These methods have been reported in the literature, and the yields have been found to be satisfactory.
特性
CAS番号 |
129113-06-0 |
|---|---|
製品名 |
3-Propylnaphthalene-1,2-dione |
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC名 |
3-propylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-2-5-10-8-9-6-3-4-7-11(9)13(15)12(10)14/h3-4,6-8H,2,5H2,1H3 |
InChIキー |
NYPGWCCTBYRYOL-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2C(=O)C1=O |
正規SMILES |
CCCC1=CC2=CC=CC=C2C(=O)C1=O |
同義語 |
1,2-Naphthalenedione, 3-propyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



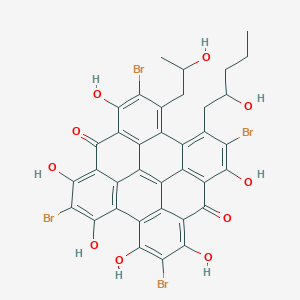
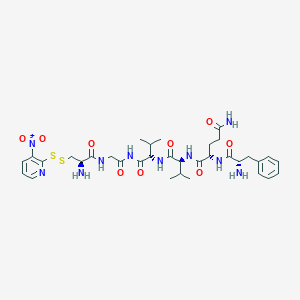
![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)
